Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe or ligand in studying biological systems and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups.
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through intramolecular nucleophilic substitution or cycloaddition reactions under controlled conditions.
Functional Group Modifications: After forming the spirocyclic core, the tert-butyl ester group is introduced through esterification reactions, and the aminomethyl group is added via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, scalability, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness
Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-10(9-15)19-11(14)17/h10H,4-9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMWICPKRHDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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